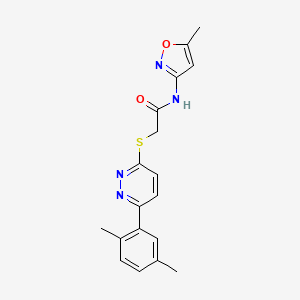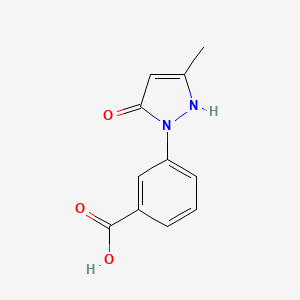
3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid is a compound that features a pyrazole ring substituted with a hydroxy group and a methyl group, attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the condensation of 1,3-diketones with arylhydrazines under acidic or basic conditions to form the pyrazole ring . The hydroxy and methyl groups can be introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, such as Nano-ZnO, can enhance the regioselectivity and efficiency of the synthesis . Scale-up processes would also consider factors such as reaction time, temperature, and solvent choice to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Formation of 3-(5-oxo-3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives such as 3-(5-bromo-3-methyl-1H-pyrazol-1-yl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
Uniqueness
3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to the specific arrangement of functional groups that confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methyl groups on the pyrazole ring, along with the benzoic acid moiety, allows for versatile applications in various fields.
Eigenschaften
IUPAC Name |
3-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-5-10(14)13(12-7)9-4-2-3-8(6-9)11(15)16/h2-6,12H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVXKUPVECLNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-pyrazole](/img/structure/B2851107.png)
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B2851110.png)
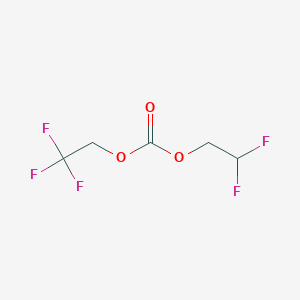
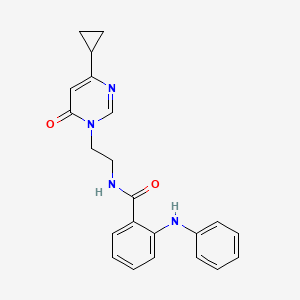
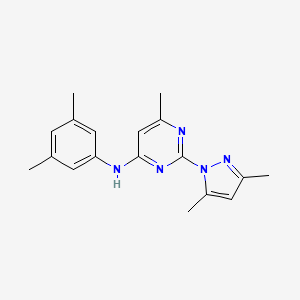
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)
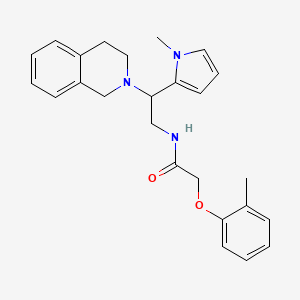
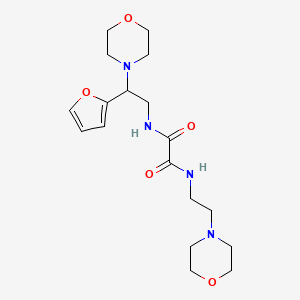
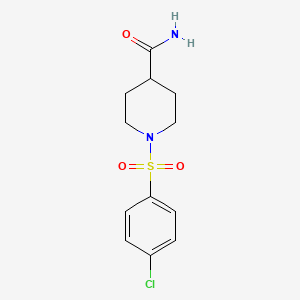

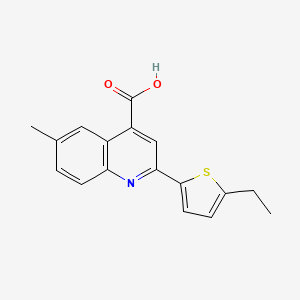
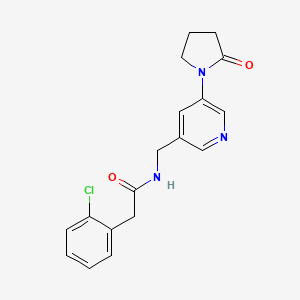
![3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2851127.png)
